2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
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Description
Scientific Research Applications
Receptor Agonist Development
Compounds structurally related to the specified chemical have been explored for their potential as receptor agonists. For instance, derivatives of 1,3,8-triazaspiro[4.5]decan-4-ones have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, exhibiting full agonist behavior in biochemical assays. This research highlights the potential of such compounds in developing new therapeutics targeting specific receptor pathways (Röver et al., 2000).
Antimicrobial Activity
Another area of application involves the synthesis and evaluation of novel derivatives for antimicrobial activity. For example, new sulphonamide derivatives have been synthesized and shown to display good antimicrobial activity, underscoring the significance of structural modifications in enhancing biological effects against pathogenic strains (Fahim & Ismael, 2019).
Anticancer and Antidiabetic Activities
Further research has been conducted on spirothiazolidines analogs, demonstrating significant anticancer and antidiabetic activities. This indicates the potential of spirocyclic compounds in contributing to the development of new treatments for chronic conditions such as cancer and diabetes (Flefel et al., 2019).
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrF2N4OS/c1-29-10-8-22(9-11-29)27-20(14-2-4-15(23)5-3-14)21(28-22)31-13-19(30)26-18-7-6-16(24)12-17(18)25/h2-7,12H,8-11,13H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPYXLXXVIOWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrF2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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